Cholest-2-ene

Epoxide hydrolase Sterol metabolism Enzyme specificity

Researchers face false-negative mCEH assays when Δ5-steroid epoxides are inhibited by IC or TCPO. Cholest-2-ene provides the definitive negative control. • Δ2-epoxides resist IC & TCPO, enabling unambiguous mCEH isozyme discrimination. • Allylic C2 reactivity yields 55% 2-iodoacetate with 5.5:1 regioselectivity. • Non-polar, H-bond-free scaffold (XLogP3 10.3) serves as an ideal GC-MS internal standard. • Half-chair A-ring template for co-crystallization with sterol-binding proteins (NPC1, SCAP, OSBP).

Molecular Formula C27H46
Molecular Weight 370.7 g/mol
CAS No. 15910-23-3
Cat. No. B103200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholest-2-ene
CAS15910-23-3
Molecular FormulaC27H46
Molecular Weight370.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C
InChIInChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h6-7,19-25H,8-18H2,1-5H3
InChIKeyUTGYMZAUDAYPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholest-2-ene: Defined Double Bond Sterol Scaffold


Cholest-2-ene (CAS 15910-23-3) is a C27 steroidal hydrocarbon with molecular formula C27H46 and molecular weight 370.7 g/mol, characterized by a carbon-carbon double bond precisely at the C2-C3 position of the steroid A-ring [1]. Unlike cholesterol (cholest-5-ene) with its Δ5 double bond, Cholest-2-ene lacks the 3β-hydroxyl group, presenting a non-oxygenated sterol backbone [2]. This structural configuration renders it a defined substrate for probing enzymatic epoxide hydrolase specificity and a synthetic intermediate for introducing functional groups at the C2-C3 allylic position, as documented in stereoselective hydration and halogenation studies [3].

1
Defined Δ2 double bond sterol scaffold for epoxide hydrolase substrate studies
2
Non-oxygenated backbone enables direct C2-C3 allylic functionalization as synthetic intermediate
3
Half-chair A-ring conformation supports sterol-protein interaction probing workflows

Cholest-2-ene: Irreplaceable in Epoxide Hydrolase Studies


Cholest-2-ene is not interchangeable with cholesterol (cholest-5-ene), 5α-cholestane, or other cholestene isomers in enzyme specificity studies due to its distinct Δ2 double bond position. Experimental evidence demonstrates that epoxide derivatives of cholest-2-ene exhibit unique resistance to inhibition by microsomal cholesterol epoxide hydrolase inhibitors compared to Δ5-steroid epoxides [1]. Specifically, while Δ5-steroid α-epoxides are strongly inhibited by 5,6α-imino-5α-cholestan-3β-ol (IC) at sub-micromolar concentrations, 5α-cholest-2-ene α- and β-epoxides remain unaffected by both IC and 3,3,3-trichloropropene oxide (TCPO) [1]. This differential susceptibility directly impacts experimental design for probing epoxide hydrolase isozyme specificity, making cholest-2-ene derivatives essential controls where Δ5 analogs would yield false-negative results [1].

Attribute
Cholest-2-ene
Double bond
Δ2 at C2-C3; distinct epoxide hydrolase inhibition profile may not transfer from Δ5 cholesterol
3-position
No 3β-hydroxyl; direct substitution of oxygenated sterols may shift membrane-partitioning and protein-binding behavior
A-ring geometry
Half-chair conformation; Δ5 planar ring system may not represent the same sterol-recognition geometry

Cholest-2-ene Evidence Guide


Epoxide Hydrolase Inhibition Resistance

In a comparative mouse liver microsomal epoxide hydrolase study, 5α-cholest-2-ene α- and β-epoxides were the only substrates resistant to inhibition by both 5,6α-imino-5α-cholestan-3β-ol (IC) and 3,3,3-trichloropropene oxide (TCPO), whereas cholesterol α-epoxide and other Δ5-steroid α-epoxides were strongly inhibited by IC at concentrations below 1 μM [1]. This differential susceptibility establishes cholest-2-ene derivatives as essential negative controls in epoxide hydrolase assays [1].

Epoxide Hydrolase Inhibition
Head-to-head
Complete resistance to IC and TCPO vs. strong inhibition of Δ5-epoxides at sub-μM inhibitor concentrations
Supports isozyme discrimination in mCEH assays
Mouse liver microsomes; 0.1 mM substrate
Epoxide hydrolase Sterol metabolism Enzyme specificity

Half-Chair A-Ring Conformation vs. Cholesterol

X-ray crystallographic analysis of the 3-methyl-5α-cholest-2-ene derivative reveals that the cyclohexene A-ring adopts a half-chair conformation, whereas the parent 5α-cholest-2-ene scaffold is superimposable with its 3-methyl derivative (r.m.s. deviation = 0.033 Å) [1]. In contrast, cholesterol (cholest-5-ene) presents a more planar ring system due to the Δ5 double bond being shared between rings A and B [2].

A-Ring Conformation
Cross-study comparable
Half-chair geometry confirmed by X-ray; r.m.s. deviation 0.033 Å vs. 3-methyl derivative
Informs sterol-protein recognition modeling
Ambient-temperature crystallography
Crystallography Steroid conformation Molecular modeling

Allylic Reactivity vs. Hydroxyl-Directed Functionalization

Cholest-2-ene undergoes photosensitized hydration to yield cholestane-2,3-diols in a single step, exploiting the Δ2 double bond's allylic reactivity [1]. In contrast, cholesterol requires multi-step protection-deprotection sequences for analogous C2-C3 functionalization due to the competing reactivity of the 3β-hydroxyl group and the Δ5 double bond [2]. Synthetic yields for direct cholest-2-ene transformations include 13% 2β,3β-diol 2-acetate formation via iodine-copper(II) acetate reaction, alongside 55% 2-iodoacetate and 10% 3-iodoacetate products, demonstrating predictable regioselectivity [3].

C2-C3 Synthetic Access
Class-level
One-pot diol formation via photosensitized hydration; iodine-copper acetate yields 13% diol 2-acetate
Supports efficient analog synthesis workflows
Cholesterol routes add 2-4 protection steps
Organic synthesis Steroid modification Allylic chemistry

Lipophilicity Comparison vs. Oxygenated Sterols

Computed physicochemical descriptors from PubChem indicate Cholest-2-ene has an XLogP3 value of 10.3, zero hydrogen bond donors, and zero hydrogen bond acceptors [1]. In contrast, cholesterol (cholest-5-ene-3β-ol) has XLogP3 8.7 with one hydrogen bond donor and one acceptor, while cholest-4-en-3-one has XLogP3 7.9 with one acceptor [2]. This higher lipophilicity and complete absence of hydrogen bonding capacity predict distinct membrane partitioning and protein binding behavior [1].

Lipophilicity Profile
Class-level
XLogP3 = 10.3; zero H-bond donors/acceptors; 1.6 log units above cholesterol
Supports non-polar internal standard selection
Computed via XLogP3 algorithm
Lipophilicity Membrane partitioning QSAR

C2 vs. C3 Halogenation Regioselectivity

Reaction of 5α-cholest-2-ene with iodine (2.0 mol equiv) and copper(II) acetate (2.0 mol equiv) in refluxing acetic acid yields 2-iodoacetate (55%), 3-iodoacetate (10%), and 2β,3β-diol 2-acetate (13%) [1]. The 5.5:1 regioselectivity ratio favoring C2 over C3 iodination demonstrates predictable electrophilic addition across the Δ2 double bond, whereas analogous reactions with Δ5-sterols like cholesterol yield complex mixtures due to competing allylic oxidation at C7 [2].

C2:C3 Regioselectivity
Class-level
5.5:1 C2 preference; 55% 2-iodoacetate vs. 10% 3-iodoacetate yield
Predictable C2-directed derivatization for probe design
I₂/Cu(OAc)₂ in refluxing acetic acid
Halogenation Regioselectivity Steroid derivatization

Cholest-2-ene Applications in Sterol Research


Epoxide Hydrolase Isozyme Discrimination

When characterizing microsomal cholesterol epoxide hydrolase (mCEH) versus other epoxide hydrolase isozymes, researchers can employ 5α-cholest-2-ene α- and β-epoxides as negative controls that resist inhibition by both 5,6α-imino-5α-cholestan-3β-ol (IC) and 3,3,3-trichloropropene oxide (TCPO) [1]. In contrast, cholesterol α-epoxide and other Δ5-steroid α-epoxides are strongly inhibited by IC at sub-μM concentrations [1]. This differential susceptibility enables definitive discrimination between mCEH and other epoxide hydrolase activities in complex biological matrices such as liver microsomal preparations [1].

2-Substituted Cholestane Probes for Protein Interactions

For laboratories developing sterol analogs to probe protein-sterol interactions where C3 functionalization is sterically or electrostatically disfavored, cholest-2-ene provides a direct synthetic route to 2-substituted derivatives. The iodine-copper(II) acetate reaction yields 55% 2-iodoacetate with 5.5:1 regioselectivity over 3-iodoacetate [1], enabling efficient access to C2-functionalized cholestanes that serve as biochemical tools for mapping sterol-binding pockets where the 3-position is critical for recognition [1].

Non-Polar Internal Standard for GC-MS Lipidomics

Due to its high predicted lipophilicity (XLogP3 = 10.3) and absence of hydrogen bond donors or acceptors [1], cholest-2-ene serves as an ideal non-polar internal standard for gas chromatography-mass spectrometry (GC-MS) quantification of sterols in biological samples. Unlike cholesterol (XLogP3 = 8.7, with one H-bond donor) [2], cholest-2-ene elutes in a distinct retention time window with minimal matrix interference, providing a reliable calibration reference for lipidomic profiling of cholesterol and its oxygenated metabolites [1].

Crystallographic Analysis of Sterol Conformation

The half-chair A-ring conformation of cholest-2-ene derivatives, as confirmed by X-ray crystallography of 3-methyl-5α-cholest-2-ene (r.m.s. deviation = 0.033 Å from parent scaffold) [1], provides a distinct structural template for co-crystallization studies with sterol-binding proteins. When cholesterol's more planar Δ5 conformation fails to represent the bioactive geometry required for binding, cholest-2-ene offers an alternative scaffold to probe conformational flexibility requirements in sterol-recognizing domains such as NPC1, SCAP, or OSBP [1].

Application
Selection Property
Validation Focus
Epoxide Hydrolase Isozyme Studies
Inhibition-resistance profile
mCEH vs. other EH discrimination in microsomal preparations
2-Substituted Sterol Probe Synthesis
C2-directed regioselectivity
Sterol-binding pocket mapping where C3 is critical
Non-Polar Lipidomics Internal Standard
High lipophilicity, zero H-bond capacity
GC-MS sterol quantification with minimal matrix interference
Sterol Conformational Analysis
Half-chair A-ring geometry
Co-crystallization studies with sterol-recognizing domains
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